molecular formula C14H9ClN2O2S2 B5864581 2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole

2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole

Cat. No. B5864581
M. Wt: 336.8 g/mol
InChI Key: QTGBKMOEZRORQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole in lab experiments is its potential as an anticancer and antimicrobial agent. This makes it a promising candidate for further studies in medicinal chemistry and microbiology. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole. One of the most promising directions is to further investigate its potential as an anticancer and antimicrobial agent. This can involve studying its mechanism of action, optimizing its synthesis method, and testing its efficacy in animal models. Other future directions can include exploring its potential as a fluorescent probe for bioimaging and its use in the development of new materials for various applications.
Conclusion:
In conclusion, this compound is a chemical compound with promising applications in various fields of science. Its potential as an anticancer and antimicrobial agent makes it a promising candidate for further studies in medicinal chemistry and microbiology. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for various applications.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole involves the reaction of 2-aminothiophenol with 3-chlorobenzyl chloride and nitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant anticancer activity against various cancer cell lines. It has also been found to possess antimicrobial and antifungal properties.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-10-3-1-2-9(6-10)8-20-14-16-12-5-4-11(17(18)19)7-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGBKMOEZRORQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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